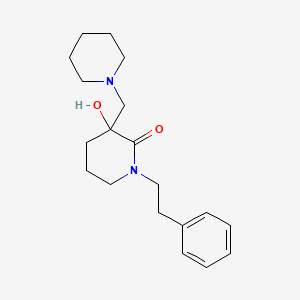
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a hydroxy group, a phenylethyl group, and a piperidinylmethyl group attached to a piperidinone core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinone Core: The initial step involves the synthesis of the piperidinone core through a cyclization reaction of appropriate precursors.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the piperidinone core in the presence of a Lewis acid catalyst.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is attached through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group on the piperidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl and piperidinylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Hydroxy-1-(2-phenylethyl)piperidin-2-one: Lacks the piperidinylmethyl group.
1-(2-Phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one: Lacks the hydroxy group.
3-Hydroxy-1-(2-phenylethyl)-3-methylpiperidin-2-one: Has a methyl group instead of the piperidinylmethyl group.
Uniqueness
3-Hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one is unique due to the presence of all three functional groups: the hydroxy group, the phenylethyl group, and the piperidinylmethyl group. This combination of functional groups imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-hydroxy-1-(2-phenylethyl)-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18-19(23,16-20-12-5-2-6-13-20)11-7-14-21(18)15-10-17-8-3-1-4-9-17/h1,3-4,8-9,23H,2,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSBTCRBQHGOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCCN(C2=O)CCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














